molecular formula C26H28N2O4 B12792471 3-(4-(1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)-N,N-dimethyl-1-propanamine CAS No. 56287-30-0

3-(4-(1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)-N,N-dimethyl-1-propanamine

Cat. No.: B12792471
CAS No.: 56287-30-0
M. Wt: 432.5 g/mol
InChI Key: UTWORILPVUAIGD-UHFFFAOYSA-N
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Description

3-(4-(1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)-N,N-dimethyl-1-propanamine is a complex organic compound with a unique structure that includes a methoxyphenyl group, a nitrophenylethenyl group, and a phenoxy group attached to a dimethylpropanamine backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-(4-(1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)-N,N-dimethyl-1-propanamine involves several steps:

    Nitration: The initial step involves the nitration of 4-methoxyphenyl to introduce a nitro group.

    Condensation: The nitro compound is then condensed with a phenylethenyl group under specific reaction conditions to form the nitrophenylethenyl intermediate.

    Coupling: The intermediate is then coupled with a phenoxy group through a nucleophilic aromatic substitution reaction.

    Amine Introduction: Finally, the dimethylpropanamine group is introduced through a reductive amination process.

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to ensure efficiency .

Chemical Reactions Analysis

3-(4-(1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)-N,N-dimethyl-1-propanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of an amine.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the phenoxy group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen, palladium catalysts, and strong oxidizing agents like potassium permanganate .

Scientific Research Applications

3-(4-(1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)-N,N-dimethyl-1-propanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)-N,N-dimethyl-1-propanamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The nitro group plays a crucial role in its activity, and the compound’s structure allows it to bind effectively to its targets, disrupting normal cellular processes .

Comparison with Similar Compounds

Similar compounds include:

    4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound has a similar methoxyphenyl group but differs in its overall structure and biological activity.

    Phenoxy acetamide derivatives: These compounds share the phenoxy group but have different substituents and applications.

Properties

CAS No.

56287-30-0

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

3-[4-[1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C26H28N2O4/c1-27(2)18-7-19-32-24-16-12-21(13-17-24)25(20-10-14-23(31-3)15-11-20)26(28(29)30)22-8-5-4-6-9-22/h4-6,8-17H,7,18-19H2,1-3H3

InChI Key

UTWORILPVUAIGD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC

Origin of Product

United States

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